molecular formula C12H13NO2 B7892061 MFCD11213887

MFCD11213887

Cat. No.: B7892061
M. Wt: 203.24 g/mol
InChI Key: DLIWVYFZWZSWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD11213887 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11213887 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. Common synthetic routes include:

    Condensation Reactions: These reactions often involve the combination of smaller molecules to form a larger, more complex structure. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the process.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability. Conditions such as the presence of oxidizing or reducing agents, controlled temperatures, and pH levels are crucial.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which can alter the compound’s properties. The choice of reagents and reaction conditions, such as temperature and solvent, plays a significant role in the success of these reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD11213887 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired reaction and product. For example:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in anhydrous ethanol.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

MFCD11213887 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD11213887 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Properties

IUPAC Name

7-acetyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)9-5-6-11-10(7-9)3-2-4-12(15)13-11/h5-7H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIWVYFZWZSWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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